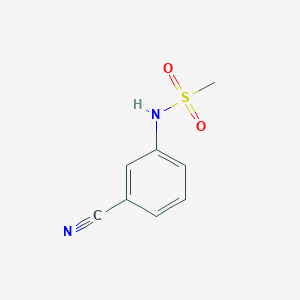

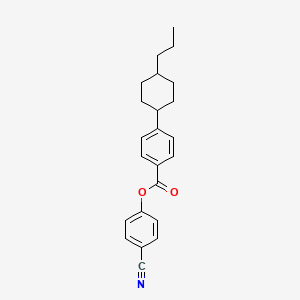

N-(3-cyanophenyl)methanesulfonamide

Overview

Description

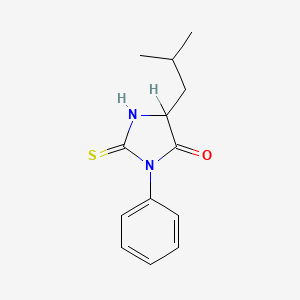

N-(3-cyanophenyl)methanesulfonamide, also known as N-(3-cyanophenyl) methane sulfonamide or N-(3-cyanophenyl) methanesulfonamide (3CMS), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Molecular Conformation and Vibrational Transitions

A study conducted by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. Their research provided valuable insights into the electronic structure and physical properties of these compounds, which are essential for understanding their reactivity and potential applications in materials science and molecular engineering (Karabacak, Cinar, & Kurt, 2010).

Chemoselective N-Acylation Reagents

In the realm of synthetic organic chemistry, Kondo and colleagues (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides after systematic research on structure-reactivity relationships. These compounds serve as N-acylation reagents with good chemoselectivity, demonstrating the utility of N-(3-cyanophenyl)methanesulfonamide derivatives in facilitating selective chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Antibacterial Activity of Sulfonamide Derivatives

Özdemir, Güvenç, Şahin, and Hamurcu (2009) synthesized new sulfonamide derivatives and their nickel(II) and cobalt(II) complexes to explore their antibacterial activities. Their findings highlight the potential of sulfonamide compounds, including those related to N-(3-cyanophenyl)methanesulfonamide, in the development of new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Accelerated Reactions with Substituted Ammonium Ions

Research by Kitz and Wilson (1963) demonstrated that substituted ammonium ions could significantly accelerate the rate of reaction between methanesulfonyl fluoride and acetylcholinesterase, a property potentially relevant to the study of N-(3-cyanophenyl)methanesulfonamide derivatives in biochemistry and enzyme kinetics (Kitz & Wilson, 1963).

Cyclooxygenase-2 Inhibitors

Li and colleagues (1995) synthesized 5-methanesulfonamido-1-indanone derivatives, identifying potent and selective cyclooxygenase-2 (COX-2) inhibitors. While this study focuses on pharmacological applications, the methodology and chemical insights can inform research on related compounds, including N-(3-cyanophenyl)methanesulfonamide, for non-pharmaceutical applications (Li et al., 1995).

properties

IUPAC Name |

N-(3-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTYWEJSOJXQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395173 | |

| Record name | N-(3-cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50790-30-2 | |

| Record name | N-(3-cyanophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)